molecular formula C8H8N4S B1308489 1H-indazol-5-ylthiourea CAS No. 381211-81-0

1H-indazol-5-ylthiourea

Cat. No.: B1308489
CAS No.: 381211-81-0
M. Wt: 192.24 g/mol
InChI Key: ZGOSCSKDQWDTIK-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffold in Drug Discovery and Development

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a well-established "privileged structure" in medicinal chemistry. researchgate.netsamipubco.com This designation stems from its recurring presence in a multitude of biologically active molecules and approved drugs. researchgate.netsamipubco.comnih.gov

Nitrogen-containing heterocycles are fundamental building blocks in the design of therapeutic agents, with nitrogen heterocycles comprising a significant portion of top-selling pharmaceuticals. nih.gov The indazole ring, with its two nitrogen atoms, is a prominent member of this class. researchgate.netnih.gov It exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant isomer. nih.govnih.gov The synthetic accessibility of the indazole core and the ability to functionalize it at various positions allow for the creation of diverse compound libraries, which is crucial for structure-activity relationship (SAR) studies. samipubco.com This versatility enables medicinal chemists to fine-tune the pharmacological properties of indazole-based compounds. samipubco.com

The indazole nucleus is a key pharmacophore in a wide array of pharmacologically active molecules. researchgate.netsamipubco.comnih.gov Its aromatic and heterocyclic nature allows it to mimic endogenous biomolecules and engage in various interactions with biological targets. samipubco.com The presence of the indazole scaffold has been linked to a broad spectrum of biological activities, including:

Anticancer researchgate.netnih.gov

Anti-inflammatory researchgate.netnih.gov

Antimicrobial researchgate.netmdpi.com

Antiviral (including anti-HIV) researchgate.netnih.gov

Antiparasitic researchgate.netnih.gov

Cardiovascular (antiarrhythmic, antihypertensive) nih.govnih.gov

Central Nervous System (CNS) active researchgate.net

Several indazole-containing drugs have received regulatory approval, such as Pazopanib, a multi-kinase inhibitor for cancer treatment, and Axitinib, another kinase inhibitor for renal cell carcinoma. samipubco.com This clinical success underscores the therapeutic potential of the indazole scaffold. samipubco.com

Prominence of Thiourea (B124793) Moiety in Medicinal Chemistry and Bioactive Compounds

The thiourea moiety, characterized by a central thiocarbonyl group flanked by two amino groups, is another privileged structure in the realm of medicinal chemistry. nih.govrsc.org It is a common framework in a variety of drugs and bioactive compounds. nih.govresearchgate.net

Thiourea and its derivatives are recognized for their broad chemical versatility and biological activity. biointerfaceresearch.com The presence of three reactive centers—the thionic group and two amino groups—allows for the formation of various bonds, making it a valuable building block for the synthesis of new drug candidates. biointerfaceresearch.comchemicaljournal.inresearchgate.netresearchgate.net The thiourea moiety is a key pharmacophore due to its ability to form stable hydrogen bonds with biological targets like proteins and enzymes, which is a crucial element for stabilizing ligand-receptor interactions. nih.govbiointerfaceresearch.com

The thiourea scaffold's structural versatility is a significant asset in ligand design. biointerfaceresearch.commdpi.com Its ability to coordinate with metal ions and engage in various non-covalent interactions makes it adaptable for interacting with diverse biological targets. biointerfaceresearch.commdpi.com The functional groups and structural fragments attached to the thiourea core can be modified to enhance the ligand's binding affinity and selectivity. biointerfaceresearch.com This adaptability has led to the development of thiourea derivatives with a wide range of biological activities, including:

Anticancer researchgate.netbiointerfaceresearch.com

Antimicrobial (antibacterial, antifungal) biointerfaceresearch.comchemicaljournal.in

Antiviral biointerfaceresearch.com

Antituberculosis researchgate.netbiointerfaceresearch.com

Anti-inflammatory researchgate.net

Rationale for Research on 1H-Indazol-5-ylthiourea Derivatives

The rationale for investigating this compound derivatives is rooted in the principle of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule. This strategy aims to create new chemical entities with potentially improved affinity, selectivity, and efficacy, or a multi-target profile that could be beneficial in treating complex diseases.

The fusion of the privileged indazole scaffold with the versatile thiourea moiety in this compound creates a molecule with the potential for a unique and potent pharmacological profile. Research into these derivatives explores the synergistic effects of these two well-established pharmacophores. For instance, some research has focused on the synthesis and evaluation of these compounds as inhibitors of specific enzymes, such as glutaminyl cyclase. The development of new indazole derivatives, including those with a thiourea group, continues to be an active area of research, with studies exploring their potential as anticancer, antileishmanial, and antimicrobial agents. tandfonline.comgoogle.com

Detailed Research Findings

Compound ClassKey Research FocusNotable FindingsRelevant Citations
Indazole DerivativesAntiparasitic ActivityIndazole-containing inhibitors have shown excellent medicinal properties for treating parasitic diseases. researchgate.netnih.gov
Indazole DerivativesAntimicrobial and Anti-inflammatory Agents2H-indazole derivatives have been designed by hybridizing cyclic systems found in antimicrobial and anti-inflammatory compounds. mdpi.comresearchgate.net
Thiourea DerivativesAnticancer ActivityThiourea derivatives are being investigated as potential anticancer agents, with some showing promising results in preclinical studies. biointerfaceresearch.com
This compound DerivativesGlutaminyl Cyclase InhibitionThiourea derivatives based on an indazole scaffold have been synthesized and evaluated as inhibitors of glutaminyl cyclase. google.com

Hybridization of Indazole and Thiourea Scaffolds for Enhanced Biological Activity

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophoric units into a single molecular entity. The goal is to create a hybrid compound that possesses enhanced biological activity, a modified selectivity profile, or a novel mechanism of action compared to the individual parent molecules. rsc.org The fusion of the indazole core with a thiourea group exemplifies this approach, creating molecules with potential for multifaceted biological interactions.

The indazole scaffold provides a rigid, aromatic framework that can be strategically substituted to modulate its electronic and steric properties, influencing its binding affinity to target proteins. acs.org Indazole derivatives have been successfully developed as kinase inhibitors, antagonists for various receptors, and antimicrobial agents. mdpi.comresearchgate.net For instance, Pazopanib, a tyrosine kinase inhibitor, and Niraparib, an anti-cancer drug, feature the indazole nucleus, highlighting its clinical significance. nih.gov

The thiourea group, on the other hand, is a versatile functional group known for its role as a hydrogen bond donor and acceptor. This characteristic allows it to engage in critical interactions within the active sites of enzymes and receptors. Thiourea derivatives have demonstrated a wide range of biological effects, including antibacterial, antifungal, and anticancer activities. rsc.orgconnectjournals.com

The combination of these two scaffolds in this compound derivatives creates a unique chemical architecture. Research has shown that such hybrids can exhibit potent inhibitory activities against various enzymes. For example, a study focusing on the development of anti-Alzheimer's candidates involved the synthesis of indazole-based thiourea derivatives as intermediates for more complex heterocyclic systems. nih.gov In this work, an indazole-based thiourea derivative was synthesized by reacting an indazole-thiadiazole compound with ammonium (B1175870) isothiocyanate. nih.gov This strategy underscores the utility of the indazole-thiourea framework as a versatile precursor for generating libraries of biologically active molecules.

Exploration of Novel Chemical Space within Indazole-Thiourea Architectures

The exploration of novel chemical space is crucial for overcoming challenges in drug discovery, such as drug resistance and the need for new therapeutic targets. The this compound scaffold serves as a versatile template for generating chemical diversity. By systematically modifying the substituents on both the indazole ring and the thiourea nitrogen atoms, researchers can fine-tune the molecule's properties and explore structure-activity relationships (SAR). acs.orgmdpi.com

SAR studies on related indazole derivatives have revealed key insights into their biological activity. For instance, in a series of 1H-indazole derivatives designed as Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, systematic SAR efforts led to the identification of a compound with excellent in vitro kinase activity. nih.gov Similarly, SAR studies on indazole arylsulfonamides as CCR4 antagonists showed that only small groups were tolerated at the C5, C6, or C7 positions of the indazole ring, with C6 analogues being preferred. acs.org

In the context of indazole-thiourea hybrids, this exploration involves synthesizing libraries of compounds with various substitutions. For instance, a series of indazole-based 2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives were synthesized and evaluated for their antidiabetic properties. researchgate.net The SAR analysis confirmed that variations in the inhibitory activities against α-amylase and α-glucosidase were due to the different substitution patterns on the phenyl ring attached to the core structure. researchgate.net The results from these studies were highly encouraging, with several synthesized compounds demonstrating superior inhibitory activity compared to the standard drug, acarbose. researchgate.net

The following table presents data on the inhibitory activities of selected indazole hybrid derivatives, illustrating the impact of structural modifications on biological function.

Compound IDTarget EnzymeIC₅₀ (µM)Source
Indazole-Thiadiazole-Thiazolidinone Hybrid (General Range) Acetylcholinesterase (AChE)0.86 ± 0.33 to 26.73 ± 0.84 nih.gov
Indazole-Thiadiazole-Thiazolidinone Hybrid (General Range) Butyrylcholinesterase (BuChE)0.89 ± 0.12 to 27.08 ± 0.19 nih.gov
Indazole-Triazole-Thione Derivative 1 α-Amylase3.44 ± 0.18 researchgate.net
Indazole-Triazole-Thione Derivative 1 α-Glucosidase3.42 ± 1.43 researchgate.net
Indazole-Triazole-Thione Derivative 5 α-Amylase> Acarbose (10.30 ± 0.20) researchgate.net
Indazole-Triazole-Thione Derivative 5 α-Glucosidase> Acarbose (9.80 ± 0.20) researchgate.net
Acarbose (Standard) α-Amylase10.30 ± 0.20 researchgate.net
Acarbose (Standard) α-Glucosidase9.80 ± 0.20 researchgate.net

This systematic exploration of the chemical space around the this compound architecture allows medicinal chemists to identify lead compounds with potent and selective activities, paving the way for the development of new therapeutic agents for a range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-5-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-8(13)11-6-1-2-7-5(3-6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOSCSKDQWDTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401467
Record name 1H-indazol-5-ylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381211-81-0
Record name N-1H-Indazol-5-ylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381211-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-indazol-5-ylthiourea
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URL https://comptox.epa.gov/dashboard/DTXSID50401467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indazol 5 Ylthiourea and Its Derivatives

Strategies for the Construction of the 1H-Indazole Core

The 1H-indazole core is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These strategies range from classical condensation and cyclization reactions to modern transition-metal-catalyzed and electrochemical approaches.

Classical and Contemporary Annulation Reactions

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are a cornerstone of 1H-indazole synthesis. A prominent contemporary approach is the [3+2] annulation of arynes with hydrazones or diazo compounds. organic-chemistry.orgorganic-chemistry.orgnih.gov This method allows for the construction of the pyrazole (B372694) ring of the indazole system in a single step. For instance, N-tosylhydrazones can react with arynes, generated in situ, to yield 3-substituted indazoles. organic-chemistry.org Similarly, the reaction of arynes with N-aryl/alkylhydrazones can produce 1,3-disubstituted indazoles. organic-chemistry.orgnih.gov These reactions are valued for their mild conditions and the ability to introduce a variety of substituents onto the indazole core. nih.gov

Another classical approach involves the intramolecular cyclization of appropriately substituted aromatic precursors. For example, the cyclization of o-haloaryl N-sulfonylhydrazones, often mediated by copper catalysts, provides a reliable route to 1H-indazoles. nih.gov Additionally, the reaction of 2-bromobenzonitriles with benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization sequence, offers an efficient synthesis of 3-aminoindazoles. organic-chemistry.org

Annulation StrategyReactantsProduct TypeKey Features
[3+2] AnnulationArynes and N-tosylhydrazones3-substituted 1H-indazolesMild reaction conditions. organic-chemistry.org
[3+2] AnnulationArynes and N-aryl/alkylhydrazones1,3-disubstituted 1H-indazolesAnnulation/oxidation process. organic-chemistry.orgnih.gov
Intramolecular Cyclizationo-haloaryl N-sulfonylhydrazones1H-indazolesOften copper-catalyzed. nih.gov
Cyclization Sequence2-bromobenzonitriles and benzophenone hydrazone3-aminoindazolesTwo-step process involving palladium catalysis. organic-chemistry.org

Electrochemical Synthesis Approaches for 1H-Indazoles

Electrochemical methods offer a green and efficient alternative for the synthesis of 1H-indazoles, often avoiding the need for harsh reagents or metal catalysts. rsc.orgrsc.org One such approach involves the intramolecular N(sp2)–H/N(sp3)–H coupling, which can be performed at room temperature. rsc.org This transition-metal-free electrochemical cyclization utilizes commercially available ammonia (B1221849) as the nitrogen source and demonstrates a broad substrate scope, affording a variety of substituted 1H-indazoles in moderate to good yields. rsc.org

Another electrochemical strategy is the intramolecular N–H/N–H dehydrogenation coupling reaction. rsc.org This method involves the in situ generation of ketone imines from the condensation of ketones with ammonia, which then undergo cyclization. rsc.org The selective synthesis of 1H-indazoles versus their N-oxides can also be controlled by the choice of cathode material in the electrochemical setup. nih.govresearchgate.net

Electrochemical MethodKey TransformationAdvantages
Intramolecular N(sp2)–H/N(sp3)–H CouplingCyclization via N-H bond formationTransition-metal-free, uses ammonia as nitrogen source. rsc.org
Intramolecular N–H/N–H Dehydrogenation CouplingCyclization of in situ generated iminesEfficient and environmentally friendly. rsc.org
Cathode-controlled SynthesisSelective formation of 1H-indazoles or N-oxidesDivergent synthesis pathway. nih.govresearchgate.net

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions have become a powerful tool for the synthesis of 1H-indazoles, enabling the formation of C-N bonds with high efficiency and selectivity. A common strategy is the intramolecular amination of aryl halides. acs.orgresearchgate.net This reaction involves the cyclization of arylhydrazones derived from 2-haloaldehydes or 2-haloacetophenones. acs.org The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and can be tailored for a wide range of substrates, including those with electron-donating or electron-withdrawing groups. acs.orgresearchgate.net

Palladium catalysis also facilitates the direct C-H arylation of the indazole core, allowing for the introduction of aryl groups at specific positions, most notably at C3. mdpi.com This approach avoids the need for pre-functionalized starting materials, making it an atom-economical and efficient method for elaborating the indazole scaffold. mdpi.comnih.gov The Suzuki-Miyaura cross-coupling reaction, another palladium-catalyzed process, is also widely used for the C3-functionalization of indazoles by coupling 3-haloindazoles with boronic acids. nih.govmdpi.com

Palladium-Catalyzed ReactionSubstratesKey Transformation
Intramolecular AminationArylhydrazones of 2-haloaldehydes/ketonesC-N bond formation via cyclization. acs.orgresearchgate.net
Direct C-H Arylation1H-Indazole and aryl halidesC-C bond formation at C3. mdpi.com
Suzuki-Miyaura Cross-Coupling3-haloindazoles and organoboronic acidsC-C bond formation at C3. nih.govmdpi.com

Regioselective Functionalization of the Indazole Moiety

Once the 1H-indazole core is constructed, further functionalization is often required to introduce the necessary substituents for derivatization, such as the amino group at the 5-position needed for the synthesis of 1H-indazol-5-ylthiourea. The regioselectivity of these reactions is a critical consideration.

N-alkylation of the indazole ring can occur at either the N1 or N2 position, and the outcome is influenced by the substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions. nih.govbeilstein-journals.org For example, the use of sodium hydride in tetrahydrofuran (B95107) often favors N1-alkylation, with the regioselectivity being influenced by steric and electronic effects of substituents at various positions of the indazole core. nih.gov

Functionalization at the C3 position is also a common and important modification. mdpi.comchim.it This can be achieved through various methods, including halogenation (e.g., iodination or bromination), which then allows for subsequent metal-catalyzed cross-coupling reactions to introduce a wide range of substituents. chim.it Direct C3-functionalization methods, such as arylation and alkylation, are also valuable for building molecular complexity. nih.govchim.it

Synthesis of the Thiourea (B124793) Moiety and its Linkage to the Indazole Scaffold

The final step in the synthesis of this compound involves the formation of the thiourea functional group and its attachment to the 5-position of the indazole ring. This typically proceeds through the reaction of a 5-amino-1H-indazole precursor with an isothiocyanate.

Reaction of Isothiocyanates with Primary Amines

The reaction between an isothiocyanate and a primary amine is the most direct and widely used method for the synthesis of unsymmetrical thioureas. acs.orgtandfonline.comnih.gov In the context of this compound synthesis, this involves the reaction of 5-amino-1H-indazole with a suitable isothiocyanate. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group to form the thiourea linkage. google.com This reaction is generally high-yielding and can be performed under mild conditions. acs.org

The isothiocyanate itself can be generated from a primary amine through various methods, such as reaction with carbon disulfide or thiophosgene. nih.govgoogle.com This allows for a two-step, one-pot synthesis of thioureas from two different primary amines. nih.gov

ReactionReactantsProductKey Features
Thiourea FormationPrimary Amine and IsothiocyanateUnsymmetrical ThioureaNucleophilic addition of the amine to the isothiocyanate. tandfonline.comnih.gov

Condensation of Acid Chlorides with Ammonium (B1175870) Thiocyanate (B1210189) Followed by Amine Addition

A well-established method for synthesizing N-acylthioureas involves a two-step, one-pot process commencing with an acid chloride. In the context of this compound, the synthesis would begin with a suitably protected 1H-indazole-5-carbonyl chloride.

The core of this methodology is the reaction between the aroyl chloride and a thiocyanate salt, typically ammonium thiocyanate (NH₄SCN), to generate an in-situ aroyl isothiocyanate intermediate. researchgate.netgoogle.com This electrophilic intermediate is not isolated but is immediately subjected to reaction with an amine. The amine's nucleophilic nitrogen atom attacks the central carbon of the isothiocyanate group, leading to the formation of the final N-aroylthiourea product. google.com

The general mechanism proceeds as follows:

Formation of Aroyl Isothiocyanate: The acid chloride reacts with ammonium thiocyanate. The chloride ion is displaced by the thiocyanate ion.

Nucleophilic Attack: An amine (R-NH₂) is introduced to the reaction mixture. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate moiety.

Product Formation: A proton transfer results in the stable 1,3-disubstituted thiourea derivative.

This process is efficient, often conducted at room temperature, and can produce high yields of over 80%. google.com Acetonitrile is a commonly used solvent for this reaction. google.com

Table 1: Representative One-Pot Synthesis of Acyl Thioureas from Aroyl Chlorides

Aroyl Chloride Amine Solvent Conditions Yield (%) Reference
Benzoyl chloride Substituted aromatic amine Acetonitrile Room Temp, 24h >80 google.com
o-toluylchloride 2-amino-4-picoline Acetone Reflux - researchgate.net
4-bromobenzoyl chloride Ammonia (from Na₂CO₃/NH₄Cl) Dichloromethane Milling Quantitative nih.gov

Catalyst-Free and Green Chemistry Approaches for Thiourea Formation

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign methods for thiourea synthesis that avoid hazardous solvents and catalysts. researchgate.net

One prominent green approach involves conducting the synthesis in water. nih.govnih.gov A highly efficient, catalyst-free method utilizes the reaction of thiazolidine-2-thiones with various amines in water to produce a range of symmetrical and unsymmetrical thioureas in good to excellent yields. nih.gov Another aqueous method involves the simple condensation of amines with carbon disulfide. This protocol is particularly effective for aliphatic primary amines and allows for the synthesis of di- and trisubstituted thioureas. organic-chemistry.org

Solvent-free, or neat, reaction conditions represent another cornerstone of green thiourea synthesis. An expeditious, catalyst-free, and solvent-free approach has been developed for synthesizing urea (B33335) and thiourea derivatives of tetramethylguanidine, offering advantages such as ease of work-up, short reaction times, and high product purity. researchgate.netresearchgate.net Mechanochemical synthesis via ball milling is another solvent-free technique that can be used to prepare thioureas from amines and carbon disulfide or from N-thiocarbamoyl benzotriazoles. nih.gov These methods reduce waste by eliminating the need for organic solvents. researchgate.net

Table 2: Comparison of Green Synthesis Approaches for Thioureas

Method Key Features Advantages Reference
On-Water Synthesis Uses water as the solvent; catalyst-free. Sustainable, avoids toxic VOCs, simple product isolation via filtration. nih.govorganic-chemistry.org
Solvent-Free Synthesis Reactions are run neat, often with heating or milling. Avoids harmful solvents, easy work-up, short reaction times, high purity. researchgate.netresearchgate.net
Deep Eutectic Solvents Uses a deep eutectic solvent (e.g., ChCl/SnCl₂) as both medium and catalyst. Green, recoverable, and reusable solvent/catalyst system. rsc.org

Nucleophilic Addition Mechanisms in Thiourea Derivatization

The formation of thiourea derivatives is fundamentally governed by nucleophilic addition reactions. The central carbon atom of a thiocarbonyl group, such as in an isothiocyanate (R-N=C=S), is electron-deficient and thus highly electrophilic. This makes it a prime target for attack by nucleophiles.

In the most common pathway for synthesizing unsymmetrical thioureas, the key step is the nucleophilic addition of an amine to an isothiocyanate. researchgate.net The mechanism can be described as follows:

Activation: In some cases, a catalyst (e.g., a Lewis acid or a hydrogen-bond donor like another thiourea molecule) can activate the electrophile by coordinating to the sulfur or nitrogen atom, further increasing the positive charge on the carbon. researchgate.netnih.gov

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This forms a new carbon-nitrogen bond and results in a zwitterionic intermediate.

Proton Transfer: A rapid proton transfer, typically from the newly added nitrogen to the isothiocyanate nitrogen, neutralizes the charges and yields the stable thiourea product.

This nucleophilic addition mechanism is robust and allows for the synthesis of a vast array of thiourea derivatives by varying the amine and isothiocyanate starting materials. researchgate.net

Convergent and Linear Synthesis Pathways for this compound Derivatives

The construction of complex molecules like derivatives of this compound can be approached through two primary strategies: linear and convergent synthesis.

Linear Synthesis: In a linear pathway, the molecule is assembled in a stepwise fashion, with each step building upon the previous one. For this compound, a plausible linear synthesis might start with a pre-existing 1H-indazole core.

Begin with 5-nitro-1H-indazole.

Reduce the nitro group to an amine, yielding 5-amino-1H-indazole.

Convergent Synthesis: A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. This approach is generally more efficient for complex molecules.

Fragment A Synthesis: Prepare the 1H-indazol-5-amine core. This can be achieved through various methods, such as the cyclization of substituted hydrazones. nih.govresearchgate.net

Fragment B Synthesis: Prepare a desired isothiocyanate or an equivalent thiocarbonyl transfer reagent.

Coupling: Combine Fragment A and Fragment B in a final coupling step to form the target this compound derivative.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy used in medicinal chemistry to diversify a core molecular scaffold, or a lead compound, at a late point in the synthetic sequence. acs.org This approach avoids the need to re-synthesize derivatives from the very beginning. For this compound, LSF would involve modifying the indazole ring after the thiourea group is already in place.

Transition metal-catalyzed C–H bond functionalization is a prominent LSF technique. acs.orgresearchgate.net This allows for the direct introduction of new functional groups onto the indazole's aromatic system without pre-functionalization (e.g., halogenation).

C3-Functionalization: The C3 position of the indazole ring is a common site for functionalization. Various methods, including halogenation, arylation, and acylation, have been developed for this position. chim.it

C-H Borylation: Iridium-catalyzed C–H borylation can install a boronic ester onto the indazole ring. This borylated intermediate is highly versatile and can be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide range of aryl or alkyl groups. acs.orgnih.gov

Remote C-H Functionalization: Methods also exist for the functionalization of C-H bonds on the benzene (B151609) portion of the indazole core, further expanding the possibilities for structural diversification. researchgate.net

These LSF strategies are highly valuable as they enable the rapid exploration of structure-activity relationships (SAR) by creating a library of analogs from a common, advanced intermediate. nih.gov

Structure Activity Relationship Sar Studies of 1h Indazol 5 Ylthiourea Derivatives

Impact of Substitution Patterns on the Indazole Ring (e.g., N1, C3, C4, C5, C6, C7)

The indazole ring is a key pharmacophore, and its substitution pattern plays a pivotal role in modulating the biological activity of 1H-indazol-5-ylthiourea derivatives. nih.govnih.gov Modifications at various positions, including the N1, C3, C4, C5, C6, and C7, can significantly alter the compound's interaction with its biological target.

For instance, in studies of indazole derivatives as inhibitors of certain enzymes, the introduction of electron-withdrawing groups such as nitro (NO2) or carboxylate (CO2Me) at the C7 position has been shown to confer specific regioselectivity in synthetic reactions, which can be crucial for obtaining the desired biologically active isomer. beilstein-journals.org Conversely, bulky substituents at certain positions can introduce steric hindrance, which may either be detrimental or beneficial to activity, depending on the topology of the target's binding site.

The table below summarizes the general impact of substituent properties on the indazole ring based on broader studies of indazole derivatives.

PositionSubstituent TypeGeneral Effect on Biological Activity
N1Alkyl, ArylCan influence solubility, metabolic stability, and binding orientation. Substituted benzyl groups have been found to be important for certain activities. austinpublishinggroup.com
C3Small alkyl, Halogen, HeterocycleOften a key interaction point. The nature of the substituent can drastically alter potency and selectivity. nih.gov
C4Halogen, Small alkylSubstitutions at this position can be critical for activity. For example, a bromine at C4 has been shown to be potent in some contexts. austinpublishinggroup.com
C6Halogen, Amino groupsSubstituents at the C4 and C6 positions have been found to be crucial for IDO1 inhibition. nih.govnih.gov
C7Nitro, CarboxylateCan influence the electronic properties of the ring and direct synthetic outcomes. beilstein-journals.org

The introduction of heterocyclic substituents on the indazole ring is a common strategy to enhance biological activity and modulate physicochemical properties. Heterocycles can participate in a variety of interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions, which can lead to improved binding affinity and selectivity. For example, the incorporation of a pyridine ring has been explored in the development of kinase inhibitors. researchgate.net In other cases, linking different heterocyclic moieties, such as benzimidazoles, to the indazole core has been investigated to create novel chemical entities with specific therapeutic applications. nih.gov

Role of Modifications on the Thiourea (B124793) Bridge and its Terminal Nitrogen Atoms

The substitution pattern on the terminal nitrogen of the thiourea group significantly impacts the compound's properties. Mono-substitution can introduce a variety of functional groups that can interact with the target protein. Di-substitution can restrict the conformational flexibility of the thiourea moiety and can be used to probe the size and shape of the binding pocket. The nature of the substituents, whether they are alkyl, aryl, or heterocyclic, will determine the steric and electronic effects on the terminal nitrogen. In broader studies of thiourea derivatives, the presence of different substitutions on the nitrogen atoms has been investigated for various biological activities. researchgate.net

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.net The thiourea group can be replaced by a variety of other functional groups. nih.gov Some common bioisosteres for the thiourea moiety include urea (B33335), cyanoguanidine, 2,2-diamino-1-nitroethene, and N-aminosulfonylamidine. nih.gov These replacements can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the molecule. For instance, the replacement of a thiourea with a 1,2,4-oxadiazole ring has been explored in the design of indazole-bearing enzyme inhibitors. cnr.it

The following table presents some potential bioisosteric replacements for the thiourea moiety.

Original MoietyBioisosteric ReplacementPotential Advantages
ThioureaUreaCan alter hydrogen bonding and metabolic stability. nih.gov
ThioureaCyanoguanidineCan lead to reduced toxicity and improved activity. nih.gov
Thiourea1,2,4-OxadiazoleCan offer a more rigid scaffold and different interaction patterns. cnr.it
Thiourea2-MethylacrylamideCan result in similar potency with different chemical properties. nih.gov

Conformational Analysis and Molecular Flexibility in SAR

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis and molecular flexibility play a significant role in the SAR of this compound derivatives. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of the target is often a prerequisite for high affinity.

Molecular docking simulations have highlighted the importance of molecular flexibility in providing better shape complementarity within an enzyme's active site. cnr.it The thiourea bridge, in particular, can allow for a degree of rotational freedom, enabling the molecule to adapt its conformation to fit the binding pocket. Understanding the preferred conformations and the energy barriers between them can provide valuable insights for the design of more potent inhibitors. Restricting conformational flexibility by introducing cyclic structures or bulky groups can sometimes lead to an increase in activity and selectivity by reducing the entropic penalty of binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activities. jocpr.comfarmaciajournal.com For derivatives of this compound, QSAR studies are pivotal in identifying the key molecular features that govern their therapeutic effects, thereby guiding the synthesis of more potent and selective analogs. researchgate.net These mathematical models translate structural properties into predictive insights, accelerating the drug discovery process. youtube.com

QSAR models are built on the principle that the biological activity of a chemical is directly related to its molecular structure. farmaciajournal.com By analyzing a series of related compounds, such as indazole derivatives, researchers can develop robust models that predict the activity of new, unsynthesized molecules. nih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. youtube.com Studies on various indazole-containing compounds have successfully employed QSAR to elucidate the structural requirements for activities like kinase inhibition. researchgate.netnih.gov

The development of QSAR models for this compound derivatives involves two primary approaches: 2D-QSAR and 3D-QSAR.

2D-QSAR Model Development

2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the two-dimensional structure of the molecules. These descriptors can include properties like lipophilicity (log P), polarizability, electronic properties, and topological indices. farmaciajournal.com For a series of indazole derivatives, a typical 2D-QSAR study involves generating a statistically significant mathematical equation using methods like Multiple Linear Regression (MLR). scispace.com

A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a 2D-QSAR model using the MLR method, which resulted in a high correlation coefficient, indicating a strong relationship between the selected descriptors and the anticancer activity. scispace.com

3D-QSAR Model Development

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of the molecules. nih.govresearchgate.net These methods require the alignment of the entire series of compounds onto a common template. nih.gov

CoMFA: This method calculates steric and electrostatic fields around the aligned molecules. The variations in these fields are then correlated with changes in biological activity to generate a predictive model. nih.govresearchgate.net

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This often provides a more comprehensive picture of the structure-activity relationship. nih.gov

For instance, 3D-QSAR studies on indazole derivatives as Hypoxia-Inducible Factor (HIF)-1α inhibitors were performed using both Field and Gaussian-based approaches to understand the factors influencing their inhibitory potency. nih.gov

Model Validation

Validation is a critical step to ensure that the generated QSAR model is robust, stable, and has predictive power. nih.gov Both internal and external validation methods are employed.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. The cross-validated correlation coefficient (q²) is a key metric; a value greater than 0.5 is generally considered indicative of a good predictive model. scispace.comnih.gov

External Validation: The model's ability to predict the activity of an external test set (compounds not used in model generation) is the ultimate test of its utility. nih.govnih.gov The predictive correlation coefficient (R²pred) is calculated for this purpose. mdpi.com

The table below shows typical statistical parameters used to validate QSAR models, with representative values from studies on indazole and other heterocyclic derivatives.

ParameterSymbolDescriptionAcceptable Value
Correlation CoefficientMeasures the goodness of fit of the model for the training set.> 0.6
Cross-validated Correlation CoefficientMeasures the internal predictive ability of the model.> 0.5
Predictive Correlation CoefficientpredMeasures the model's ability to predict the activity of an external test set.> 0.6
Standard Error of EstimateSEEIndicates the absolute difference between observed and predicted values.Low value
F-statisticFIndicates the statistical significance of the model.High value

A significant outcome of 3D-QSAR modeling is the generation of contour maps, which visually represent the regions around the molecule where specific properties are favorable or unfavorable for biological activity. mdpi.comnih.gov

Steric Contour Maps: These maps highlight areas where bulky substituents increase (typically shown in green) or decrease (typically shown in yellow) activity. For indazole derivatives, this can indicate that a larger group at a specific position on the indazole ring or the thiourea moiety may enhance binding to a target receptor. nih.gov

Electrostatic Contour Maps: These maps show regions where electropositive (blue) or electronegative (red) groups are favorable. nih.gov For example, a red contour near a specific nitrogen atom on the indazole ring would suggest that an electron-withdrawing group at that position could enhance biological activity. nih.gov

Hydrophobic and H-bond Maps (CoMSIA): These maps identify where hydrophobic groups (yellow) or hydrophilic groups (white) are preferred, and where hydrogen bond donors (cyan) and acceptors (purple) can improve activity. mdpi.com

A 3D-QSAR study on 5-substituted-1H-indazole derivatives identified that electrostatic potential and hydrophobicity were important descriptors for biological activity. researchgate.net Similarly, analysis of other indazole derivatives revealed that the presence of specific halogen atoms could enhance potency. nih.gov The insights from these contour maps provide a structural framework for the rational design of new, more potent this compound derivatives. nih.gov

The table below summarizes how different structural attributes, identified through QSAR studies on related heterocyclic compounds, can influence biological activity.

Structural AttributeInfluence on Biological ActivityRationale based on QSAR Models
Bulky/Steric GroupsCan be favorable or unfavorable depending on position.Green contours in CoMFA maps indicate favorable regions for bulky groups, while yellow contours indicate unfavorable regions. mdpi.com
Electron-Withdrawing GroupsOften favorable at specific positions.Red contours in electrostatic maps suggest that groups with negative potential (e.g., nitro, cyano) enhance activity. nih.gov
Electron-Donating GroupsCan be favorable at specific positions.Blue contours in electrostatic maps indicate that groups with positive potential (e.g., amino, methoxy) are preferred. nih.gov
Hydrophobic GroupsCrucial for interactions within hydrophobic pockets of a receptor.Yellow contours in CoMSIA maps highlight regions where hydrophobic substituents can improve binding affinity. mdpi.com
Hydrogen Bond Donors/AcceptorsEssential for forming key interactions with target residues.Cyan (donor) and purple (acceptor) contours in CoMSIA maps identify sites for potential hydrogen bonds. mdpi.com

Molecular Mechanisms of Action of 1h Indazol 5 Ylthiourea Derivatives

Elucidation of Molecular Targets and Binding Interactions

The biological activity of 1H-indazol-5-ylthiourea and its derivatives stems from their ability to bind to and modulate the function of specific molecular targets. These interactions can range from the inhibition of enzymes to the antagonism or agonism of receptors and even direct binding to DNA.

The indazole scaffold is a well-established pharmacophore in the development of enzyme inhibitors. Various derivatives have shown potent inhibitory activity against a range of enzymes implicated in diseases such as cancer and infectious diseases.

Kinases: The indazole nucleus is a common feature in many kinase inhibitors. For instance, a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles have been synthesized and evaluated for their activity against Akt kinase, a key enzyme in cell growth and survival signaling pathways. Molecular docking studies of pyrazole (B372694) derivatives, which share structural similarities with indazoles, have shown potential inhibitory activity against receptor tyrosine kinases like VEGFR-2 and serine/threonine kinases such as Aurora A and CDK2 bioinformation.net. These studies suggest that the indazole moiety can effectively occupy the ATP-binding pocket of kinases, forming key interactions that lead to inhibition.

HDACs: Histone deacetylases (HDACs) are crucial epigenetic regulators and are validated targets for cancer therapy. Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides have been designed and synthesized as potent HDAC inhibitors nih.govrsc.org. Docking studies of these compounds have helped to understand the structure-activity relationships, highlighting the importance of the indazole core in interacting with the HDAC active site nih.govrsc.org. Computational approaches, including ligand-based pharmacophore modeling and molecular dynamics simulations, have been employed to identify novel inhibitors for Class I HDAC isoforms, further underscoring the potential of indazole-based compounds in this area nih.govplos.org.

InhA: The enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. While direct studies on this compound are limited, the development of InhA inhibitors is an active area of research. Molecular docking and dynamics simulations have been used to identify phytochemicals that can inhibit InhA, demonstrating the utility of in silico methods in finding novel scaffolds microbiologyjournal.org. The thiourea (B124793) moiety, present in this compound, is known to be present in various antitubercular agents, suggesting a potential role in InhA inhibition.

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by cancer cells. The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition nih.govnih.gov. A series of 1H-indazole derivatives have been synthesized and shown to have significant IDO1 inhibitory activity nih.gov. Molecular docking studies revealed that these compounds interact with the ferrous ion of the heme group and key residues in the hydrophobic pockets of the enzyme nih.govnih.govacs.org.

Table 1: Examples of Enzyme Inhibition by Indazole and Thiourea Derivatives

Compound ClassTarget EnzymeKey FindingsReference
1H-Pyridin-4-yl-3,5-disubstituted indazolesAkt KinaseDemonstrated inhibitory activity.
(E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamidesHDACsShowed potent HDAC inhibition. nih.govrsc.org
1H-Indazole derivativesIDO1Acted as potent IDO1 inhibitors. nih.govnih.govacs.org
Indole-thiourea derivativesTyrosinaseExhibited competitive inhibition.

The versatility of the indazole scaffold extends to its interaction with various receptors, where it can act as either an antagonist or an agonist. High-throughput virtual screening and molecular docking are valuable tools for identifying potential receptor ligands from large compound libraries nih.govnih.gov. While specific data for this compound is limited, the broader class of indazole derivatives has shown activity at several receptors. For instance, certain indazole derivatives have been investigated as antagonists for receptors involved in various signaling pathways. Molecular docking studies of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives with the human adenosine A2A receptor have been performed to understand their potential as antiparkinsonian agents researchgate.net.

The interaction of small molecules with DNA can lead to significant biological effects, including anticancer activity. The thiourea moiety, in particular, has been incorporated into molecules designed to interact with DNA. While direct experimental evidence for DNA binding by this compound is not extensively documented, the principles of DNA intercalation and groove binding by similar molecules provide a basis for its potential interaction. Molecular dynamics simulations are a powerful tool for investigating the intercalation of drugs into DNA, providing insights into the conformational perturbations, dynamics, and energetics of these interactions whiterose.ac.ukcolab.wssemanticscholar.org. The planar aromatic system of the indazole ring could potentially facilitate intercalation between DNA base pairs, a mechanism of action for many anticancer drugs bohrium.comnih.gov.

Ligand-Protein Interaction Networks

The stability and specificity of the binding between a ligand and its protein target are governed by a network of non-covalent interactions. For this compound derivatives, these networks are primarily composed of hydrogen bonds and π-π interactions.

Hydrogen bonds are crucial for the molecular recognition and binding affinity of a ligand to its protein target. The this compound molecule possesses several hydrogen bond donors (the N-H groups of the indazole and thiourea moieties) and acceptors (the nitrogen atoms of the indazole ring and the sulfur atom of the thiourea group). These functional groups can form extensive hydrogen bonding networks with the amino acid residues in the active site of a protein nih.govutah.eduresearchgate.netresearchgate.netnih.gov. For example, in heterocyclic thioureas, hydrogen bonding can lead to the formation of complex 3D networks researchgate.net. Molecular docking studies of various indazole derivatives with their target enzymes, such as IDO1 and HDACs, have revealed key hydrogen bonding interactions that are essential for their inhibitory activity nih.govresearchgate.net.

The aromatic indazole ring of this compound can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket nih.govresearchgate.netrsc.org. These interactions, which arise from the electrostatic interaction between the electron-rich π-systems, contribute significantly to the binding affinity and orientation of the ligand nih.gov. Computational studies and analysis of crystal structures of protein-ligand complexes frequently reveal the importance of π-π stacking in stabilizing the bound conformation of aromatic ligands researchgate.netrsc.org.

Hydrophobic Interactions

Hydrophobic interactions are a primary driving force for the binding of this compound derivatives to their protein targets. These interactions occur when nonpolar moieties of the drug molecule and the protein's binding site come together to minimize their contact with the surrounding aqueous environment. The indazole ring and any attached aryl groups on the thiourea scaffold are key contributors to this phenomenon.

Sulfur-Aromatic Interactions

A noteworthy and potent interaction involving this compound derivatives is the sulfur-aromatic interaction. The sulfur atom of the thiourea group is highly polarizable and can participate in strong van der Waals interactions with aromatic rings of amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov These interactions are notably stronger than typical aromatic-aromatic or aliphatic-aromatic interactions, providing a significant stabilizing force for the protein-ligand complex. nih.govresearchgate.net

X-ray crystallography studies of related thiourea-containing compounds have provided direct evidence for this type of interaction. For example, the thiourea moiety of a potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor was found to form a unique sulfur-aromatic interaction network with phenylalanine residues (F163 and F226) in the enzyme's active site. nih.gov This specific interaction was identified as a key contributor to the compound's high potency. nih.gov The sulfur atom is typically positioned directly over the face of the aromatic ring, maximizing the favorable interaction. nih.gov This unique binding mode underscores the importance of the thiourea functional group in the design of high-affinity inhibitors targeting aromatic-rich binding sites.

Modulation of Cellular Pathways and Signaling Cascades

Derivatives of this compound have been shown to modulate a variety of cellular signaling pathways that are fundamental to the development and progression of diseases like cancer.

Interference with Carcinogenesis Pathways

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Some indazole derivatives have been shown to trigger apoptosis by modulating the levels of key regulatory proteins. For example, treatment of cancer cells with certain derivatives can lead to an upregulation of the pro-apoptotic protein BAX and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential and activates the caspase cascade, including effector caspase-3 and initiator caspase-9, ultimately leading to cell death. nih.gov

Furthermore, some derivatives can influence the p53 tumor suppressor pathway. The p53 protein plays a critical role in preventing cancer formation by halting the cell cycle to allow for DNA repair or by initiating apoptosis if the damage is irreparable. mdpi.com By increasing the concentration of p53, these compounds can enhance the cell's natural defense against tumorigenesis. mdpi.com

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound derivatives have demonstrated significant anti-angiogenic properties, primarily by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govdntb.gov.ua VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade promoting the proliferation, migration, and survival of endothelial cells.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its phosphorylation and subsequent activation, thereby disrupting the downstream signaling pathways. mdpi.com This leads to a marked reduction in the proliferation and tube formation of Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov The potent inhibitory activity of several indazole derivatives against VEGFR-2 highlights their therapeutic potential as anti-angiogenic agents. nih.govnih.govmdpi.com

Table 1: Inhibitory Activity of Indazole Derivatives against VEGFR-2

Compound Target IC50 (nM) Reference
Indazole Derivative 30 VEGFR-2 1.24 nih.gov
Sorafenib (Reference) VEGFR-2 3.12 nih.gov
Compound 23j VEGFR-2 3.7 nih.gov
Compound 23l VEGFR-2 5.8 nih.gov
Compound 13 VEGFR-2 46.6 mdpi.com

Pharmacological and Biological Activities of 1h Indazol 5 Ylthiourea Derivatives in Vitro and Preclinical Studies

Antimicrobial Activity

Antiprotozoal Activities (e.g., Leishmania amazonensis)

Leishmaniasis, a disease caused by protozoa of the Leishmania genus, requires therapies with improved efficacy and lower toxicity. Thiourea (B124793) derivatives have emerged as a promising class of compounds in the search for new leishmanicidal agents. mdpi.comnih.gov

Research into N,N'-disubstituted thioureas has demonstrated their potential against Leishmania amazonensis. mdpi.comnih.gov In one study, two generations of substituted thiourea derivatives were synthesized and evaluated. A compound from the first generation, designated 3e , showed significant activity against the amastigote form of L. amazonensis with a half-maximal inhibitory concentration (IC50) of 4.9 ± 1.2 µM and exhibited over 80-fold selectivity compared to the control drug miltefosine. nih.gov

A second generation of derivatives incorporated a piperazine (B1678402) ring, which is present in other molecules with known leishmanicidal activity. mdpi.com This structural modification led to enhanced potency and selectivity. nih.gov Specifically, compound 5i from this series displayed a potent IC50 of 1.8 ± 0.5 µM against L. amazonensis amastigotes and a selectivity index of approximately 70. nih.gov These findings underscore the potential of thiourea derivatives, including those related to the indazole scaffold, as candidates for developing new anti-leishmanial drugs. mdpi.comnih.gov While direct studies on 1H-indazol-5-ylthiourea were not detailed, the broader class of indazole derivatives has also shown antiprotozoal activity against various pathogens, including Trichomonas vaginalis, Trypanosoma cruzi, Entamoeba histolytica, and Giardia intestinalis. nih.govresearchgate.net

Antiviral Effects (e.g., Anti-HIV)

The indazole nucleus is a key component in a variety of synthetic compounds that exhibit a wide range of pharmacological activities, including anti-HIV effects. nih.gov Specifically, indazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of HIV treatment. nih.govdrugbank.com

NNRTIs function by binding to an allosteric site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its activity. nih.gov Structure-based drug design has led to the creation of novel indazole NNRTIs with excellent metabolic stability and resilience against mutations in the reverse transcriptase enzyme. nih.govdrugbank.comacs.org

While the broader class of indazole derivatives shows promise, research has also focused on compounds that merge the imidazole (B134444) and thiourea scaffolds. Studies on a series of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea analogs revealed varying degrees of anti-HIV activity. derpharmachemica.com Two compounds in this series, 5a and 5b , demonstrated the most significant activity, with therapeutic indexes of 17.5 and 19.9, respectively, when compared to the standard drug Zidovudine (AZT). derpharmachemica.com These findings highlight the potential of combining these heterocyclic systems to develop new anti-HIV agents. derpharmachemica.comresearchgate.net

Antioxidant Potential

Radical Scavenging Activity (e.g., DPPH, ABTS assays)

The antioxidant potential of thiourea derivatives has been evaluated using standard in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed for this purpose. hueuni.edu.vnresearchgate.net These methods rely on the ability of an antioxidant to donate a hydrogen atom to the radical, causing a color change that can be measured spectrophotometrically. hueuni.edu.vnnih.govnih.gov

Studies on various thiourea derivatives have demonstrated their capacity for free radical capturing. hueuni.edu.vn For instance, research comparing 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) found that DPTU was a more effective radical scavenger. hueuni.edu.vnresearchgate.net The IC50 values, which represent the concentration required to scavenge 50% of the radicals, were significantly lower for DPTU in both assays. hueuni.edu.vnresearchgate.net

Radical Scavenging Activity of Thiourea Derivatives
CompoundDPPH IC50 (mM)ABTS IC50 (mM)
1,3-diphenyl-2-thiourea (DPTU)0.710 ± 0.0010.044 ± 0.001
1-benzyl-3-phenyl-2-thiourea (BPTU)11.000 ± 0.0152.400 ± 0.021

This table presents the half-maximal inhibitory concentration (IC50) values for two thiourea derivatives in DPPH and ABTS radical scavenging assays. Data sourced from hueuni.edu.vnresearchgate.net.

Similarly, studies on indazole and its simpler derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, have also confirmed their antioxidant properties through DPPH assays, showing concentration-dependent inhibition of free radicals. nih.gov

Anti-Inflammatory Effects

The indazole core is a recognized scaffold for developing anti-inflammatory agents. nih.gov A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is highly expressed at sites of inflammation. nih.govmdpi.com

Derivatives of indazole have been specifically designed and synthesized as selective COX-2 inhibitors. nih.govnih.gov In one study, a series of novel indazole derivatives were developed that showed high affinity and selectivity for the COX-2 enzyme. nih.govnih.gov Compound 16 from this series was particularly effective, with a COX-2 IC50 value of 0.409 µM and excellent selectivity over the COX-1 enzyme. nih.govnih.gov

In Vitro COX-2 Inhibition by an Indazole Derivative
CompoundCOX-2 IC50 (µM)COX-1 Inhibition at 30 µM
Compound 160.409Not detected

This table shows the in vitro inhibitory activity of a lead indazole derivative against the COX-2 enzyme, highlighting its potency and selectivity. Data sourced from nih.govnih.gov.

Other Noteworthy Biological Activities (e.g., Anti-Alzheimer, Tyrosinase Inhibition)

Anti-Alzheimer's Disease Activity

Indazole-based compounds are being explored as potential therapeutic agents for Alzheimer's disease (AD) through multiple mechanisms. One promising strategy is the inhibition of human glutaminyl cyclase (QC), an enzyme involved in the formation of the toxic pyroglutamate (B8496135) form of amyloid-β (pE-Aβ), a key player in early AD pathogenesis. ewha.ac.krnih.gov

By replacing a dimethoxyphenyl group in a known QC inhibitor with an indazole surrogate, researchers developed highly potent and selective inhibitors. ewha.ac.krnih.gov Notably, 3-methylindazole derivatives bearing an N-cyclohexylurea moiety were identified as powerful QC inhibitors. nih.gov

Inhibition of Human Glutaminyl Cyclase by Indazole Derivatives
CompoundhQC IC50 (nM)
N-(3-methylindazol-6-yl)-N'-(cyclohexyl)urea3.2
N-(3-methylindazol-5-yl)-N'-(cyclohexyl)urea2.3

This table displays the potent inhibitory activity (IC50) of two indazole-urea derivatives against human glutaminyl cyclase (hQC). Data sourced from nih.gov.

In addition to QC inhibition, other 5-substituted indazole derivatives have been investigated as multi-target agents for AD, simultaneously inhibiting cholinesterase and BACE1 enzymes. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a therapeutic target for hyperpigmentation disorders. mdpi.comnih.gov The thiourea moiety is a known feature in many tyrosinase inhibitors, and compounds incorporating this group have been actively studied. nih.gov

Research on indole-thiourea derivatives has identified compounds with significant tyrosinase inhibitory activity. mdpi.comnih.gov For example, compound 4b in a series of indole-thiourea derivatives showed an IC50 of 5.9 ± 2.47 µM, which was more potent than the standard inhibitor kojic acid (IC50 = 16.4 ± 3.53 µM). mdpi.comnih.gov Kinetic analysis revealed that this compound acts as a competitive inhibitor. mdpi.com Other studies on isoquinoline (B145761) urea (B33335)/thiourea derivatives also found that all tested compounds inhibited tyrosinase, with 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea being the most active competitive inhibitor. tandfonline.com The consistent activity of thiourea-containing compounds suggests that the this compound scaffold holds potential for the development of novel tyrosinase inhibitors. nih.govtandfonline.com

Computational Chemistry and in Silico Analysis of 1h Indazol 5 Ylthiourea Derivatives

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Ligand-Target Protein Interaction Modeling

The initial step in molecular docking involves modeling the interaction between the ligand, in this case, a derivative of 1H-indazol-5-ylthiourea, and a specific protein target. This process requires the three-dimensional structures of both the ligand and the protein, which are typically obtained from crystallographic data or generated through homology modeling.

For various 1H-indazole derivatives, studies have successfully modeled interactions with a range of protein targets implicated in diseases like cancer and inflammation. For instance, indazole analogs have been docked into the active sites of enzymes such as Cyclooxygenase-2 (COX-2) and protein kinases like Hypoxia-inducible factor 1-alpha (HIF-1α). nih.govresearchgate.net The modeling predicts the precise placement of the indazole core and its substituents within the binding pocket, identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

Binding Energy Calculations

A key output of molecular docking is the calculation of the binding energy, which estimates the binding affinity between the ligand and the protein. pubrica.comrsc.orgresearchgate.netresearchgate.net This value, typically expressed in kcal/mol, helps in ranking different compounds and prioritizing those with the most favorable interactions for further study. Lower (more negative) binding energies generally suggest a stronger and more stable interaction.

In studies involving 1H-indazole derivatives, calculated binding energies have been crucial for identifying promising candidates. For example, docking of certain indazole analogs against the COX-2 enzyme has yielded significant binding energy values, indicating strong potential for inhibition. researchgate.netscispace.com Similarly, novel indazole derivatives have shown high binding affinities when docked with other specific cancer-related protein targets. researchgate.net

To illustrate the nature of data obtained from such studies, the following table presents binding energy results for representative 1H-indazole derivatives against a specific protein target, as reported in scientific literature.

Compound DerivativeTarget ProteinBinding Energy (kcal/mol)
Indazole analog with difluorophenyl groupCyclooxygenase-2 (COX-2)-9.11
Indazole analog with para-toluene groupCyclooxygenase-2 (COX-2)-8.80
Indazole analog with 4-methoxyphenyl groupCyclooxygenase-2 (COX-2)-8.46
Indazole analog 3jPDB ID: 2ZCS-7.45
Indazole analog 3cPDB ID: 2ZCS-6.80

This table is illustrative and presents data for various 1H-indazole derivatives as specific data for this compound is not available in the cited literature. researchgate.netscispace.comresearchgate.net

Prediction of Binding Modes and Key Residue Interactions

Beyond a simple energy score, molecular docking provides a detailed, atom-level view of how a ligand fits into the protein's binding site. nih.gov This allows for the identification of key amino acid residues that form crucial interactions with the ligand. For 1H-indazole derivatives, the indazole ring often acts as a scaffold, while its substituents form specific contacts that determine binding affinity and selectivity.

For example, docking studies on indazole-based compounds have revealed critical hydrogen bonding between the indazole nitrogen atoms and polar residues in the active site. The thiourea (B124793) moiety of a compound like this compound would be predicted to act as a potent hydrogen bond donor and acceptor. Studies on other indazole derivatives targeting the enzyme trypanothione reductase have identified specific residues like Ala527, Leu352, and Val523 as being important for binding. researchgate.nettandfonline.com

The table below exemplifies the type of key residue interaction data generated from docking studies of various 1H-indazole analogs.

Compound DerivativeTarget ProteinKey Interacting Amino Acid ResiduesType of Interaction
Indazole analog 3jPDB ID: 2ZCSTyr248, Lys273, Val268, Arg171Hydrogen Bonding / Hydrophobic
Indazole analog 3cPDB ID: 2ZCSTyr248, Lys273, Val268, Arg171Hydrogen Bonding / Hydrophobic
Indazole analog against TryRTrypanothione ReductaseAla527, Leu352, Val523, Phe381Hydrophobic

This table is illustrative and presents data for various 1H-indazole derivatives as specific data for this compound is not available in the cited literature. researchgate.netresearchgate.nettandfonline.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights into its stability and conformational behavior that cannot be obtained from static docking poses. researchgate.netscilit.com

Assessment of Ligand-Protein Complex Stability and Dynamics

MD simulations are used to assess the stability of the complex formed between a ligand and its protein target. consensus.appresearchgate.net A simulation is run for a specific duration (typically nanoseconds), and the trajectory is analyzed to see if the ligand remains stably bound in the predicted docking pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are calculated. A low and stable RMSD value over the course of the simulation suggests a stable complex. researchgate.net

In studies of 1H-indazole derivatives, MD simulations have been used to confirm the stability of docking predictions. For instance, an indazole derivative complexed with the COX-2 enzyme was shown to be relatively stable within the active site during simulation. researchgate.netscispace.com The analysis of the simulation can also reveal the persistence of key interactions, such as hydrogen bonds, over time. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. In the context of this compound and its derivatives, DFT calculations provide valuable insights into their electronic structure, reactivity, and spectroscopic characteristics. These theoretical approaches allow for a detailed analysis at the atomic level, complementing experimental findings and guiding the design of new compounds with desired properties.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are instrumental in elucidating the electronic structure of this compound derivatives. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the electron-donating and electron-accepting capabilities of these molecules. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. nih.govnih.gov A smaller energy gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) analysis, another DFT-based method, maps the electrostatic potential onto the electron density surface of a molecule. This visualization helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for potential chemical reactions. nih.gov For instance, in some indazole derivatives, the regions around nitrogen and oxygen atoms often exhibit negative potential (red and yellow), indicating their susceptibility to electrophilic attack, while regions around hydrogen atoms show positive potential (blue), suggesting sites for nucleophilic attack. nih.gov

Global reactivity descriptors, such as chemical hardness (η), global softness (σ), chemical potential (Pi), and electrophilicity index (ω), can be calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity and stability. nih.govresearchgate.net These descriptors offer a deeper understanding of the molecule's behavior in chemical reactions. nih.gov

Table: Calculated DFT Parameters for Indazole Derivatives

Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
8a -6.53 -1.52 5.01
8c -6.61 -1.58 5.03
8s -6.74 -1.70 5.04
8u -6.21 -1.45 4.76
8x -6.18 -1.49 4.69

This table is based on data from a study on 3-carboxamide indazole derivatives and illustrates the range of HOMO-LUMO energy gaps observed in similar compounds. nih.gov

Spectroscopic Property Simulations (e.g., NMR, IR)

DFT calculations are highly effective in simulating spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, can provide excellent agreement with experimental data. nih.govrsc.orgmdpi.com This predictive capability is invaluable for structural elucidation and for confirming the synthesis of new this compound derivatives. nih.gov The accuracy of these predictions depends on the choice of the density functional, basis set, and the inclusion of solvent effects. mdpi.combohrium.comresearchgate.net

Similarly, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an IR spectrum. researchgate.net By comparing the computed spectrum with the experimental one, researchers can assign specific vibrational modes to the functional groups present in the molecule, further confirming its structure.

Prediction of Pharmacokinetic Attributes (In Silico ADMET Profiling)

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a crucial step in the early stages of drug discovery. nih.gov Computational models are employed to predict the pharmacokinetic properties of drug candidates, including this compound derivatives, thereby reducing the need for extensive and costly experimental testing. nih.gov

Absorption and Distribution Predictions

The absorption of a drug, particularly after oral administration, is a key determinant of its bioavailability. In silico tools can predict parameters like human intestinal absorption (HIA) by assessing a compound's physicochemical properties. alliedacademies.org Lipinski's "rule of five" is a widely used guideline to evaluate the drug-likeness of a molecule and its potential for good oral absorption. japsonline.com This rule considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.com

Distribution predictions focus on how a compound is distributed throughout the body. A critical aspect of this is the ability to cross the blood-brain barrier (BBB). nih.govnih.govpreste.ai For drugs targeting the central nervous system (CNS), BBB permeability is essential, while for peripherally acting drugs, it is often undesirable to avoid CNS side effects. nih.gov In silico models, including those based on machine learning, are used to predict the logBB value (the logarithm of the brain/plasma concentration ratio) based on molecular descriptors like polar surface area, pKa, and logP. nih.govnih.gov

Table: Predicted ADME Properties for a Series of Indazole Derivatives

Compound Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Lipinski's Rule of Five Violations
4a 413.48 4.21 1 5 0
4d 443.47 4.59 1 6 0
4f 447.93 4.75 1 5 0
4g 443.47 4.59 1 6 0

| 4i | 481.97 | 5.23 | 1 | 6 | 1 (LogP > 5) |

This table is based on data for indazol-pyrimidine derivatives and showcases typical in silico ADMET predictions. nih.gov

Metabolic Stability and Excretion Pathway Analysis

The metabolic stability of a compound is a measure of how quickly it is broken down by metabolic enzymes, primarily the cytochrome P450 (CYP450) family in the liver. alliedacademies.org In silico models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP450 isoforms, such as CYP3A4 and CYP2D6, which are responsible for the metabolism of a large number of drugs. alliedacademies.org Predicting metabolic stability early in the drug discovery process helps in identifying compounds with a favorable pharmacokinetic profile.

Computational tools can also provide insights into the likely excretion pathways of a compound and its metabolites. While direct prediction of excretion routes is complex, understanding a compound's properties, such as its solubility and potential for active transport, can help in inferring whether it is likely to be eliminated via the kidneys (renal excretion) or in the feces (biliary excretion).

Computational Toxicity Assessment (excluding adverse effects)

Computational toxicology aims to predict the potential toxicity of chemicals without the need for extensive animal testing. nih.govresearchgate.netnih.gov For this compound derivatives, in silico models can assess various toxicity endpoints. nih.gov One common prediction is the Ames test, which evaluates the mutagenic potential of a compound. alliedacademies.org Other models can predict carcinogenicity and acute toxicity, often expressed as an LD50 value. alliedacademies.orgresearchgate.net These predictions are based on the chemical structure of the molecule and its similarity to known toxic compounds. europa.eu It is important to note that these are predictive models and serve as an early screening tool to flag potential liabilities. nih.gov

Virtual Screening and Ligand-Based Drug Design Methodologies

Computational chemistry and in silico analysis are pivotal in modern drug discovery, offering efficient pathways to identify and optimize novel therapeutic agents. For derivatives of this compound, these methodologies provide a rational approach to designing compounds with desired biological activities by exploring their potential interactions with specific targets. Virtual screening and ligand-based drug design are two prominent strategies employed for this purpose.

Ligand-based drug design (LBDD) leverages the knowledge of known active compounds to identify new molecules with similar or improved properties. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. Key LBDD methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For indazole-based compounds, pharmacophore models are constructed based on the structures of known active inhibitors. These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For instance, a study on Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs) as potential Estrogen Receptor alpha (ERα) inhibitors led to the development of a pharmacophore model consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idugm.ac.id This model was subsequently used as a 3D query to screen a database of 186 newly designed indazole-containing compounds, identifying 14 potential hits that fit the required chemical features. ugm.ac.idugm.ac.id Further filtering through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions narrowed down the candidates to seven promising compounds. ugm.ac.id Similarly, research on ALK/ROS1 dual inhibitors identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as a key pharmacophore responsible for activity, a hypothesis that was validated through kinase and cellular assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed molecules before their synthesis. A QSAR analysis of urea-substituted 2,4-diamino-pyrimidines, which included derivatives with a 1H-indazole-5-amine component, revealed that lipophilicity is a key driver for improving anti-malarial activity. nih.gov This insight is crucial for guiding the design of new analogs with enhanced potency.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. dovepress.com This process can be either structure-based (requiring the 3D structure of the target) or ligand-based.

In the context of 1H-indazole derivatives, which are recognized as a "privileged scaffold" for kinase inhibitors, virtual screening is extensively used. nih.govnih.gov Molecular docking, a key component of structure-based virtual screening, predicts the preferred orientation and binding affinity of a ligand to its target.

Studies have demonstrated the application of molecular docking to evaluate indazole derivatives against various protein kinases, which are critical targets in cancer therapy. For example, newly designed indazole scaffolds have been evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. biotech-asia.org Docking simulations for these compounds against the VEGFR-2 enzyme (PDB IDs: 4AGD and 4AG8) identified several candidates with significant binding scores, indicating strong potential as VEGFR-2 inhibitors. biotech-asia.org

The following table summarizes the results of molecular docking studies for various indazole derivatives against different biological targets, illustrating the use of this technique to prioritize compounds for synthesis and biological testing.

Compound/Derivative ClassTarget Protein (PDB ID)Docking Score / Binding Energy (kcal/mol)Key Interacting ResiduesReference
Indazole-based diarylurea (Compound 1i)c-kitNot SpecifiedNot Specified nih.gov
Indazole analog (Compound 3j)Not Specified (PDB ID: 2ZCS)-7.45Tyr248, Lys273, Val268, Arg171 researchgate.net
Indazole analog (Compound 3c)Not Specified (PDB ID: 2ZCS)-6.80Tyr248, Lys273, Val268, Arg171 researchgate.net
3-carboxamide indazole (Compound 8v)Renal cancer-related protein (PDB ID: 6FEW)Highest Binding EnergyNot Specified nih.gov
3-carboxamide indazole (Compound 8w)Renal cancer-related protein (PDB ID: 6FEW)Highest Binding EnergyNot Specified nih.gov
3-carboxamide indazole (Compound 8y)Renal cancer-related protein (PDB ID: 6FEW)Highest Binding EnergyNot Specified nih.gov
Indazole Scaffold (Compound SMO)VEGFR-2 (PDB ID: 4AGD)-6.99Not Specified biotech-asia.org
Indazole Scaffold (Compound SBS)VEGFR-2 (PDB ID: 4AGD)-6.96Not Specified biotech-asia.org
Indazole Scaffold (Compound SOT)VEGFR-2 (PDB ID: 4AGD)-6.88Not Specified biotech-asia.org
Indazole Scaffold (Compound SS)VEGFR-2 (PDB ID: 4AG8)-7.39Not Specified biotech-asia.org

These computational approaches, often used in combination, provide a powerful framework for accelerating the discovery of novel drugs based on the this compound scaffold. By building upon the knowledge of existing active molecules and simulating interactions at a molecular level, researchers can rationally design and prioritize candidates with a higher probability of success in subsequent experimental evaluations.

Future Research Directions and Translational Perspectives for 1h Indazol 5 Ylthiourea Derivatives

Development of Multi-Targeted Agents Based on the 1H-Indazol-5-ylthiourea Scaffold

A compelling future direction lies in the development of multi-targeted agents that can simultaneously modulate several key signaling pathways implicated in diseases like cancer. The this compound scaffold is particularly well-suited for this approach. For instance, certain derivatives have demonstrated inhibitory activity against both BRAFV600E and c-RAF, which are crucial kinases in the MAPK signaling pathway. This dual-targeting capability is advantageous as it can potentially lead to a more comprehensive blockade of oncogenic signaling and mitigate the development of resistance that often arises from pathway reactivation through alternative kinases.

Future research will likely focus on rationally designing derivatives that inhibit a broader spectrum of relevant targets. This could involve targeting kinases in parallel pathways or inhibiting both the primary target and a downstream effector. The versatility of the indazole core allows for systematic modifications to fine-tune the binding affinity for multiple protein pockets, paving the way for single-molecule agents with enhanced efficacy compared to combination therapies.

Exploration of Novel Chemical Modifications for Enhanced Potency and Selectivity

The potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the scaffold. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring of the thiourea (B124793) moiety significantly influence biological activity. For example, introducing electron-withdrawing groups like fluorine or chlorine at specific positions can enhance inhibitory activity against target kinases like BRAFV600E.

Future work will involve the synthesis and evaluation of new libraries of compounds with unexplored substitution patterns. This includes the introduction of diverse heterocyclic rings, conformationally restricted side chains, and bioisosteric replacements to optimize interactions with the target protein. The goal is to identify derivatives with sub-nanomolar potency and high selectivity to minimize off-target effects.

Table 1: Inhibitory Activity of Selected this compound Derivatives This table is interactive. You can sort the data by clicking on the column headers.

Compound Name Substitution on Phenyl Ring Target Kinase IC₅₀ (nM) Reference
1-(4-chlorophenyl)-3-(1H-indazol-5-yl)thiourea 4-chloro BRAFV600E 120
1-(4-fluorophenyl)-3-(1H-indazol-5-yl)thiourea 4-fluoro BRAFV600E 150
1-(3,4-difluorophenyl)-3-(1H-indazol-5-yl)thiourea 3,4-difluoro BRAFV600E 60

Integration of Advanced Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is crucial for the efficient discovery of lead compounds. Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the ATP-binding pocket of kinases like BRAFV600E. These models reveal key hydrogen bonds and hydrophobic interactions that are essential for potent inhibition, guiding the design of new analogs with improved affinity.

Future research will increasingly rely on more sophisticated computational tools, such as molecular dynamics simulations and free energy calculations, to more accurately predict binding affinities and understand the dynamic behavior of the ligand-protein complex. Integrating these in silico predictions with high-throughput screening and detailed biochemical and cellular assays will accelerate the optimization cycle, allowing for a more rational and resource-efficient design of next-generation inhibitors.

Addressing Gaps in Current Research and Expanding Biological Activity Spectrum

While much of the research on this compound derivatives has concentrated on their role as BRAF inhibitors for melanoma, significant gaps remain. The full therapeutic potential of this scaffold is likely underexplored. Future investigations should systematically screen these compounds against a wider panel of kinases and other enzyme families to uncover novel biological activities.

Furthermore, the efficacy of these derivatives should be evaluated in other cancer types that are driven by aberrant kinase signaling, such as certain forms of colorectal, lung, and thyroid cancer. Beyond oncology, there is potential for these compounds in other therapeutic areas, including inflammatory diseases and neurodegenerative disorders where specific kinases play a pathological role. Expanding the scope of biological testing is essential to unlock the full potential of this versatile chemical scaffold.

Potential for Overcoming Drug Resistance Mechanisms with Novel Derivatives

A major challenge in cancer therapy is the emergence of acquired drug resistance. For instance, patients treated with first-generation BRAF inhibitors often develop resistance through secondary mutations in the BRAF gene or through activation of bypass signaling pathways. Novel this compound derivatives offer a promising avenue to address this clinical problem.

Their unique binding modes and structural flexibility may allow them to inhibit mutated forms of kinases that are resistant to existing drugs. Future research should focus on designing and synthesizing derivatives specifically aimed at targeting these resistant mutants. By evaluating these new compounds against clinically relevant resistant cell lines and patient-derived xenograft models, it will be possible to identify candidates that can either prevent the emergence of resistance or effectively treat patients who have relapsed on current therapies.

Q & A

Q. How can systematic reviews identify knowledge gaps in this compound research?

  • Methodological Answer : Use PRISMA guidelines for literature screening. Query databases (SciFinder, Reaxys) with Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)"). Text-mining tools (VOSviewer) map keyword co-occurrence to highlight underexplored areas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.